Due to the presence of reactive silicon-chlorine bonds, 1,2-Bis(trichlorosilyl)ethane can be used as a precursor for the synthesis of various silicone polymers. By undergoing hydrolysis or condensation reactions, it can be converted into linear or branched polysiloxane chains, which are the building blocks of many silicones [].
The reactive silicon-chlorine bonds also make 1,2-Bis(trichlorosilyl)ethane a potential reagent in organic synthesis. It can be used for the introduction of silyl groups into organic molecules, which can be useful for modifying their properties or creating new functional groups [].
Research on 1,2-Bis(trichlorosilyl)ethane can contribute to the development of new silicon-based materials. By studying its reactivity and interaction with other molecules, scientists can gain insights into the design and synthesis of novel materials with desired properties, such as heat resistance, electrical conductivity, or flame retardancy.
1,2-Bis(trichlorosilyl)ethane is an organosilicon compound characterized by its molecular formula and a molecular weight of 296.94 g/mol. This compound consists of two trichlorosilyl groups attached to an ethane backbone, resulting in a unique structure that exhibits significant reactivity, particularly with water, where it reacts violently to produce hydrochloric acid and silicates . It typically appears as a white or colorless solid and has a melting point ranging from 24 to 25 °C and a flash point of 65 °C .
1,2-Bis(trichlorosilyl)ethane functions as a coupling agent by reacting with the metal surface to form a covalently bonded layer. This layer provides functional groups (likely Si-OH after hydrolysis) that can interact with the head groups of the self-assembled monolayer molecules, promoting their adhesion.
The specific mechanism depends on the type of metal surface and the functional groups present in the SAM molecules.
1,2-Bis(trichlorosilyl)ethane is known for its vigorous reactions with water, leading to the release of hydrochloric acid and the formation of silanol compounds. This reaction can be summarized as follows:
The compound can also undergo hydrolysis under controlled conditions, which is important for its applications in surface modification and polymerization processes .
Synthesis of 1,2-bis(trichlorosilyl)ethane typically involves the chlorination of ethylene in the presence of silicon tetrachloride or similar silicon sources. The general method can be outlined as follows:
This method allows for the efficient production of the compound while minimizing by-products .
1,2-Bis(trichlorosilyl)ethane finds various applications in materials science and chemistry:
Several compounds exhibit structural or functional similarities to 1,2-bis(trichlorosilyl)ethane:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trichlorosilane | A simpler silane that reacts with moisture but lacks ethane backbone. | |
1,3-Bis(trichlorosilyl)propane | Contains three carbon atoms; used in similar polymer applications. | |
Dichlorodimethylsilane | Less reactive than 1,2-bis(trichlorosilyl)ethane; used for surface treatments. |
The uniqueness of 1,2-bis(trichlorosilyl)ethane lies in its dual trichlorosilyl groups that enhance its reactivity compared to simpler silanes and its specific application potential in polymer science .
Corrosive